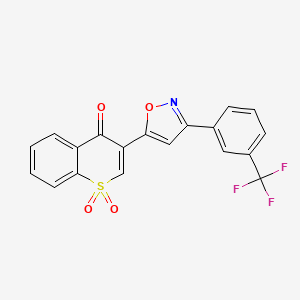
Mao-B-IN-28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mao-B-IN-28 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic and xenobiotic amines, including neurotransmitters such as dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases like Parkinson’s disease, where dopamine levels are critically low .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against monoamine oxidase type B. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
化学反応の分析
Types of Reactions: Mao-B-IN-28 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different reactivity .
科学的研究の応用
Mao-B-IN-28 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of monoamine oxidase type B and its effects on various biochemical pathways.
Biology: In biological research, this compound is employed to investigate the role of monoamine oxidase type B in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in the treatment of Parkinson’s disease and other neurodegenerative disorders by increasing dopamine levels in the brain.
Industry: this compound is utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase type B
作用機序
Mao-B-IN-28 is compared with other monoamine oxidase type B inhibitors such as:
Selegiline: A selective monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase type B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase type B inhibitor with additional glutamate release inhibition.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for monoamine oxidase type B, as well as its potential for reduced side effects compared to other inhibitors. Its structural features and functional groups contribute to its distinct pharmacological profile .
類似化合物との比較
- Selegiline
- Rasagiline
- Safinamide
- Lazabemide
- KDS2010
特性
分子式 |
C19H10F3NO4S |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
1,1-dioxo-3-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]thiochromen-4-one |
InChI |
InChI=1S/C19H10F3NO4S/c20-19(21,22)12-5-3-4-11(8-12)15-9-16(27-23-15)14-10-28(25,26)17-7-2-1-6-13(17)18(14)24/h1-10H |
InChIキー |
JMIUJYSGVXNRND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




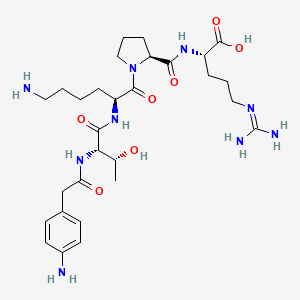
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
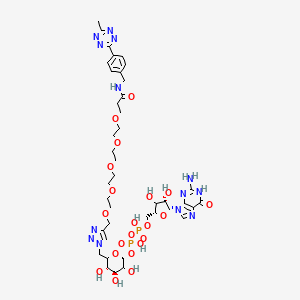
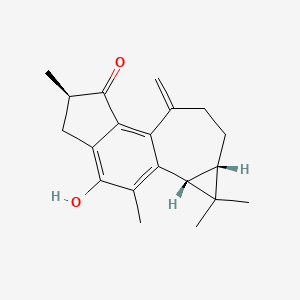
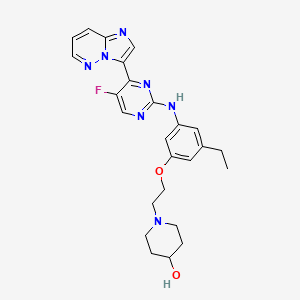




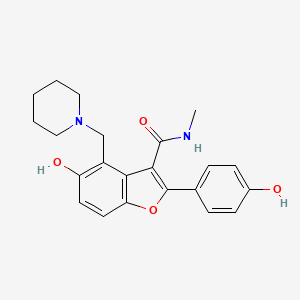

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
